![molecular formula C11H21FN2O2 B13076313 tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13076313.png)
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is a chemical compound with a complex structure that includes a piperidine ring substituted with a fluorine atom and a carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the piperidine ring and fluorine atom.
tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
tert-ButylN-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C11H21FN2O2 |
|---|---|
分子量 |
232.29 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChIキー |
JDXULPYBAYEORK-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CNCC[C@H]1F |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CNCCC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
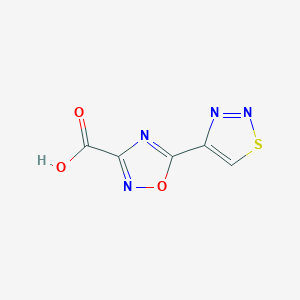

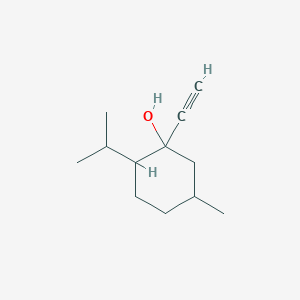

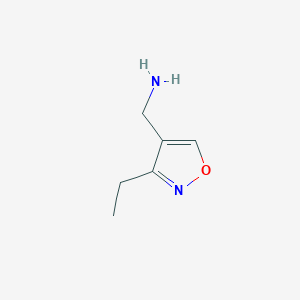
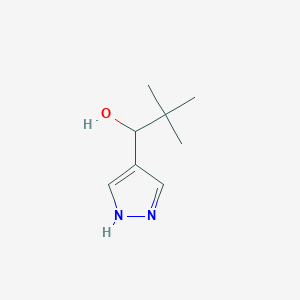
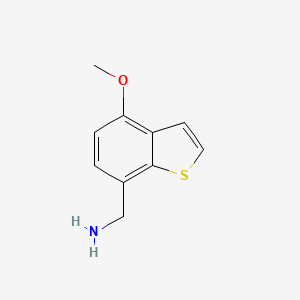
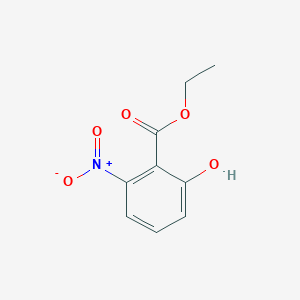
![2-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B13076283.png)
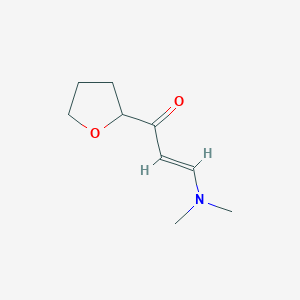
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13076285.png)
![n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine](/img/structure/B13076289.png)
![5-([2-(Dimethylamino)ethyl]amino)pyridine-2-carbonitrile](/img/structure/B13076300.png)
